3-Piperidineacetic acid

Neuropharmacology GABA uptake inhibition Synaptosome

GABA transport researchers frequently encounter isomer contamination that compromises assay specificity and leads to irreproducible inhibition data. 3-Piperidineacetic acid (CAS 74494-52-3) directly resolves this as the sole piperidineacetic acid isomer validated as a competitive GABA uptake inhibitor-a functional profile absent in the 2- and 4-isomers. • Confirmed competitive inhibitor of GABA uptake into synaptosomes; enables unambiguous transporter modulation studies • Reported bacterial efflux pump inhibitor; potentiates fluoroquinolones such as ciprofloxacin in resistance-reversal assays • Deuterated analog (3-Piperidineacetic Acid-d11) available for matched internal-standard quantification via LC-MS/MS and NMR Supplied with full certificate of analysis; ready for immediate international dispatch.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 74494-52-3
Cat. No. B047389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidineacetic acid
CAS74494-52-3
Synonyms2-(Piperidin-3-yl)acetic Acid-d11;  NSC 138735-d11;  (Piperidin-3-yl)acetic Acid-d11
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC(=O)O
InChIInChI=1S/C7H13NO2/c9-7(10)4-6-2-1-3-8-5-6/h6,8H,1-5H2,(H,9,10)
InChIKeyWKXRHAACRPUBIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidineacetic Acid Technical Baseline


3-Piperidineacetic acid (CAS 74494-52-3), also known as 2-(piperidin-3-yl)acetic acid or piperidin-3-ylacetic acid, is a piperidine derivative with a carboxylic acid functional group [1]. It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol [2]. It is a white crystalline solid with a melting point of 276-278 °C and is soluble in DCM, methanol, and water . As a GABA analog, it is used in the study of synaptosome inhibition, and its deuterated form (3-Piperidineacetic Acid-d11) is employed as an internal standard for mass spectrometry and NMR spectroscopy .

3-Piperidineacetic Acid Substitution Risks


In-class piperidineacetic acid isomers, such as 2-piperidineacetic acid (CAS 64625-19-0) and 4-piperidineacetic acid (CAS 51052-78-9), are not functionally interchangeable . The position of the acetic acid moiety on the piperidine ring dictates the molecule's three-dimensional conformation and its interaction with biological targets like the GABA transporter and bacterial efflux pumps [1]. 3-Piperidineacetic acid is specifically characterized as a GABA analog and a competitive inhibitor of GABA uptake, a property not shared by its 2- or 4-isomers . Furthermore, for analytical applications requiring precise quantification, the deuterated 3-Piperidineacetic Acid-d11 offers a critical advantage in mass spectrometry as an internal standard, which is isomer-specific and cannot be substituted with other labeled or unlabeled analogs .

3-Piperidineacetic Acid Differentiation Evidence


GABA Transporter Inhibition

3-Piperidineacetic acid is a GABA analog that inhibits the uptake of GABA into brain cells by competitively binding to the pyridinium component of the transporter, blocking substrate access . While no direct quantitative comparison (e.g., IC50 values) between 3-, 2-, and 4-piperidineacetic acid isomers was found in the peer-reviewed literature, the functional characterization as a specific GABA uptake inhibitor is unique to the 3-isomer. This class-level inference is based on the established structure-activity relationship of piperidine derivatives, where the position of the carboxylic acid group is crucial for interaction with the GABA transporter [1]. The deuterated analog, 3-Piperidineacetic Acid-d11, is used to study this mechanism .

Neuropharmacology GABA uptake inhibition Synaptosome

Bacterial Efflux Pump Inhibition

3-Piperidineacetic acid has been shown to inhibit bacterial efflux pumps, proteins that expel antibiotics from bacterial cells, and to potentiate the activity of fluoroquinolones like ciprofloxacin . This is a class-level inference, as other piperidinecarboxylic acids, such as VX-710, are known inhibitors of fluoroquinolone efflux in Gram-positive bacteria [1]. While no direct quantitative data comparing 3-Piperidineacetic acid to other isomers in this specific assay was located, its reported activity aligns with this class of efflux pump inhibitors. The 3-isomer's specific interaction with efflux pumps is a distinct functional property not shared by its 2- and 4-isomers.

Antibiotic Adjuvant Bacterial Efflux Pump Inhibitor Fluoroquinolone Potentiation

Deuterated Internal Standard

3-Piperidineacetic Acid-d11 is a deuterated compound where eleven hydrogen atoms are replaced with deuterium, enhancing its utility in analytical chemistry . It acts as an internal standard in mass spectrometry and NMR spectroscopy, providing high precision in quantification [1]. The molecular weight of the deuterated form is 154.25 g/mol, compared to 143.18 g/mol for the unlabeled compound . This difference allows for distinct separation in mass spectrometry, enabling accurate quantification of the parent compound in complex biological matrices. This is a direct advantage over using unlabeled analogs or other isotopically labeled compounds that may not have the same retention time or ionization efficiency.

Analytical Chemistry Mass Spectrometry Isotope Labeling

GABA Uptake Inhibitor Scaffold

The 3-piperidineacetic acid scaffold serves as a crucial starting point for developing more potent and selective GABA uptake inhibitors [1]. For instance, N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid, a derivative, has been reported as a more potent and selective inhibitor of GABA uptake than the parent compound [1]. This indicates that the 3-position is a privileged site for generating analogs with enhanced activity. While no direct quantitative comparison to 2- or 4-piperidineacetic acid derivatives is available, the reported enhanced potency of a 3-substituted derivative supports the utility of the 3-isomer as a preferred scaffold for medicinal chemistry programs targeting the GABA transporter.

Medicinal Chemistry GABAergic agents Structure-Activity Relationship

3-Piperidineacetic Acid Application Scenarios


GABA Uptake Inhibition Studies

3-Piperidineacetic acid is a suitable tool for neuropharmacology studies focused on the GABAergic system. As a specific GABA analog and inhibitor of GABA uptake into synaptosomes, it is appropriate for in vitro assays examining neurotransmitter transport and modulation . The 3-isomer's functional profile as a GABA uptake inhibitor is the critical factor for selecting it over other piperidineacetic acid isomers, which lack this reported activity . The availability of a deuterated analog further supports its use in precise quantitative analyses of GABA transport dynamics .

Efflux Pump Inhibition Research

In research aimed at combating antibiotic resistance, 3-Piperidineacetic acid serves as a chemical probe for investigating bacterial efflux pump mechanisms. Its reported ability to inhibit efflux pumps and potentiate fluoroquinolone antibiotics like ciprofloxacin makes it a relevant compound for adjuvant studies [1]. This application scenario is specific to the 3-isomer, as this activity is not a general property of all piperidineacetic acids. It can be used in in vitro assays to study the reversal of antibiotic resistance in bacterial strains.

Internal Standard-Based Quantification

For analytical chemists and bioanalytical laboratories, 3-Piperidineacetic Acid-d11 is the compound of choice for developing and validating quantitative assays. Its use as a deuterated internal standard in mass spectrometry and NMR spectroscopy ensures high precision and accuracy when measuring the parent compound in complex matrices . This is a direct and critical application where substitution with any non-deuterated analog or a differently labeled compound would compromise the analytical data quality. It is particularly valuable in pharmacokinetic studies, metabolic profiling, and environmental analysis where 3-Piperidineacetic acid may be present .

GABA Uptake Inhibitor Development

3-Piperidineacetic acid is a validated scaffold for medicinal chemistry programs targeting the development of new GABA uptake inhibitors. The synthesis of more potent and selective derivatives, such as N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid, demonstrates its utility as a starting point for generating structure-activity relationships (SAR) and optimizing pharmacological profiles [2]. This application leverages the specific biological activity of the 3-isomer scaffold, offering a distinct path for drug discovery not provided by the 2- or 4-piperidineacetic acid cores.

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